N-(2-iodoethyl)-3,4-dimethylbenzamide

Catalog No.
S15290901
CAS No.
15257-85-9
M.F
C11H14INO
M. Wt
303.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-iodoethyl)-3,4-dimethylbenzamide

CAS Number

15257-85-9

Product Name

N-(2-iodoethyl)-3,4-dimethylbenzamide

IUPAC Name

N-(2-iodoethyl)-3,4-dimethylbenzamide

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

InChI

InChI=1S/C11H14INO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

MVWGQZNQTAVTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCI)C

N-(2-iodoethyl)-3,4-dimethylbenzamide is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a two-carbon ethyl chain and a dimethyl-substituted benzamide moiety. The compound's molecular formula is C_{11}H_{12}I N O, and it features a benzene ring with two methyl groups at the 3 and 4 positions, enhancing its lipophilicity and potentially influencing its biological interactions. The presence of the iodine atom may also impart distinct reactivity patterns, making it a subject of interest in synthetic organic chemistry and medicinal research.

Typical of amides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, leading to the formation of new carbon-nitrogen bonds.
  • Amidation Reactions: The compound can be used as a substrate in amidation reactions, where it can react with various amines to form substituted amides.
  • Cross-Coupling Reactions: The iodo group can facilitate cross-coupling reactions with organometallic reagents, allowing for the formation of more complex structures.

These reactions highlight the versatility of N-(2-iodoethyl)-3,4-dimethylbenzamide in synthetic organic chemistry.

  • Antitumor Activity: Halogenated benzamides are known for their potential antitumor properties due to their ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties: Many benzamide derivatives have shown antimicrobial activity, suggesting that N-(2-iodoethyl)-3,4-dimethylbenzamide may possess similar properties worth exploring.

Further studies would be necessary to elucidate its specific biological effects and mechanisms of action.

The synthesis of N-(2-iodoethyl)-3,4-dimethylbenzamide can be achieved through several methods:

  • Direct Halogenation: Starting from 3,4-dimethylbenzamide, iodine can be introduced via electrophilic aromatic substitution methods.
  • Alkylation Reactions: The compound can be synthesized by alkylating 3,4-dimethylbenzamide with 2-iodoethanol under basic conditions.
  • Copper-Catalyzed Reactions: Utilizing copper catalysts allows for efficient coupling reactions that incorporate the iodo group into various aromatic systems .

These synthetic approaches provide flexibility in obtaining the desired compound while allowing for modifications that could enhance its properties.

N-(2-iodoethyl)-3,4-dimethylbenzamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Probes: The compound could be utilized as a chemical probe in biological studies to investigate specific pathways or molecular interactions.
  • Synthetic Intermediates: It may act as an intermediate in synthesizing more complex organic molecules or materials.

The versatility of this compound opens avenues for research and development across multiple scientific domains.

Interaction studies involving N-(2-iodoethyl)-3,4-dimethylbenzamide could focus on its binding affinity to specific biological targets or its reactivity with other chemical species. Potential areas of study include:

  • Protein-Ligand Interactions: Investigating how this compound interacts with proteins could reveal insights into its mechanism of action if it exhibits biological activity.
  • Reactivity Profiles: Understanding how it reacts with nucleophiles or electrophiles could inform its utility in synthetic applications.

Such studies are essential for elucidating the compound's role in various chemical and biological contexts.

Several compounds share structural similarities with N-(2-iodoethyl)-3,4-dimethylbenzamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(2-bromoethyl)-3,4-dimethylbenzamideBromine instead of iodineDifferent reactivity due to bromine's lower electronegativity compared to iodine.
N-(2-chloroethyl)-3,4-dimethylbenzamideChlorine instead of iodineGenerally less reactive than iodinated analogs but may exhibit different biological activity.
3,4-Dimethylbenzoic acidLacks the halogen and amine functionalityServes as a simpler analog without potential halogen-related reactivity.

These comparisons highlight the unique aspects of N-(2-iodoethyl)-3,4-dimethylbenzamide while illustrating how variations in halogen substituents can influence chemical behavior and potential applications.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

303.01201 g/mol

Monoisotopic Mass

303.01201 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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